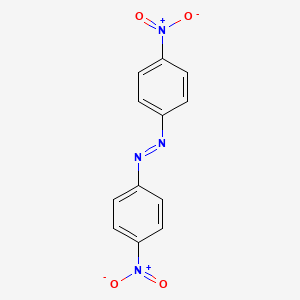

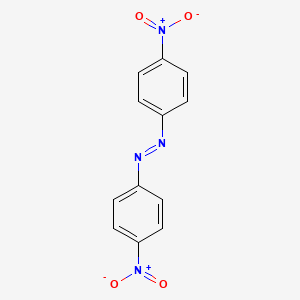

4,4'-Dinitroazobenzene

Vue d'ensemble

Description

4,4’-Dinitroazobenzene is an organic compound characterized by the presence of two nitro groups (-NO₂) and an azo group (-N=N-) attached to a benzene ring. This compound is known for its vibrant yellow color and is used in various chemical reactions and industrial applications.

Méthodes De Préparation

4,4’-Dinitroazobenzene can be synthesized through several methods. One common method involves the electrosynthesis of 4,4’-dinitroazobenzene from p-nitroaniline on platinum and PbO₂ electrodes . The reaction conditions include the use of a pure β-PbO₂ electrode, which provides a maximum conversion efficiency of 95% . Another method involves the use of polymer-bound triphenylphosphine and 4,4’-dinitroazobenzene as coupling reagents for esterification reactions under microwave irradiation .

Analyse Des Réactions Chimiques

4,4’-Dinitroazobenzene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form azoxy compounds.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen or metal catalysts.

Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation and metal catalysts for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

4,4’-Dinitroazobenzene has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4,4’-dinitroazobenzene involves its ability to undergo photoisomerization. Upon light absorption, the compound switches between its trans and cis isomers, affecting its electron distribution and affinity to certain chemical species . This property is exploited in various applications, including chemical sensing and photonics.

Comparaison Avec Des Composés Similaires

4,4’-Dinitroazobenzene can be compared with other dinitrobenzenes, such as 1,2-dinitrobenzene, 1,3-dinitrobenzene, and 1,4-dinitrobenzene . While all these compounds contain two nitro groups attached to a benzene ring, 4,4’-dinitroazobenzene is unique due to the presence of the azo group, which imparts distinct photochemical properties. This makes it particularly useful in applications requiring photoswitchable molecules.

Conclusion

4,4’-Dinitroazobenzene is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique photochemical properties and ability to undergo various chemical reactions make it a valuable tool in scientific research and industrial processes.

Propriétés

IUPAC Name |

bis(4-nitrophenyl)diazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O4/c17-15(18)11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)16(19)20/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLJUTWUGSHKJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401037846 | |

| Record name | Diazene, 1,2-bis(4-nitrophenyl)-, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401037846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3646-57-9, 89103-79-7 | |

| Record name | Diazene, bis(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003646579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dinitroazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diazene, 1,2-bis(4-nitrophenyl)-, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401037846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate](/img/structure/B14157220.png)

![2-(1,3,14,19-Tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl)acetic acid](/img/structure/B14157238.png)

![(5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14157255.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B14157261.png)

![2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14157270.png)